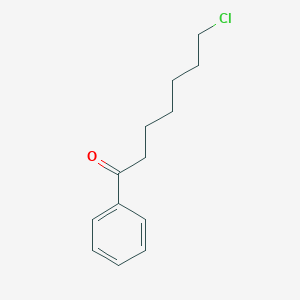

7-Chloro-1-oxo-1-phenylheptane

Description

Significance in Organic Synthesis and Functional Molecule Design

The significance of 7-Chloro-1-oxo-1-phenylheptane in the field of organic chemistry lies in its potential as a versatile building block for the creation of more complex and functionally diverse molecules. The presence of two distinct reactive sites—the electrophilic carbonyl carbon and the terminal carbon attached to the chlorine—allows for sequential or selective chemical modifications.

The ketone moiety can undergo a variety of reactions, including reduction to a secondary alcohol, nucleophilic additions, and alpha-functionalization. chemguide.co.uk The terminal chloro group serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines, azides, or thiols, or for the formation of carbon-carbon bonds through coupling reactions.

This dual functionality makes this compound a particularly useful precursor for the synthesis of linear diarylheptanoids. nih.govmdpi.comacgpubs.org Diarylheptanoids are a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. nih.gov The synthesis of these complex molecules often requires multi-step procedures, and intermediates like this compound can simplify the synthetic route by providing a pre-built seven-carbon chain with handles for introducing the second aryl group and modifying the core structure. While direct, published total syntheses of specific natural products starting from this compound are not abundant in the literature, its structure is logically suited for such applications. The strategic placement of the chloro and ketone groups facilitates the planned construction of larger, bioactive compounds. kit.edu

Historical Context of Related Chloroalkyl Ketones in Chemical Research

The development and utility of chloroalkyl ketones are intrinsically linked to one of the cornerstones of organic chemistry: the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Crafts, this reaction provided a revolutionary method for attaching alkyl or acyl substituents to an aromatic ring. byjus.com The Friedel-Crafts acylation, in particular, allows for the synthesis of aryl ketones by reacting an aromatic compound, such as benzene (B151609), with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). sigmaaldrich.comsavemyexams.com

The synthesis of this compound is a direct application of this historic reaction, involving the acylation of benzene with 7-chloroheptanoyl chloride. chemicalbook.com In the early 20th century, the Friedel-Crafts acylation became a widely used and reliable synthetic tool, enabling the preparation of a vast array of aromatic ketones. chemguide.co.uk

The introduction of a halogen onto the alkyl chain of the acyl chloride, as in ω-chloroacyl chlorides, provided chemists with bifunctional intermediates. Early studies on simpler α-haloketones demonstrated their high reactivity towards nucleophiles, which paved the way for their use in the synthesis of heterocyclic compounds. The strategic placement of a halogen at the terminal (ω) position of a longer alkyl chain, as seen in this compound, became a valuable design principle for creating molecules with specific reactivity at a site remote from the aromatic ring. This approach allows for the construction of complex molecular architectures where the two ends of the molecule can be modified independently.

Scope and Objectives of the Research Compendium

This compendium aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objective is to consolidate the available research data on its chemical identity, properties, and established synthetic routes. Furthermore, this document elucidates the compound's significance as a synthetic intermediate in contemporary organic chemistry.

The scope of this article is strictly limited to the following areas:

Chemical Identity and Properties: Presentation of known physicochemical data for this compound.

Synthesis: A detailed look at the primary synthetic method for its preparation, rooted in the historical context of the Friedel-Crafts acylation.

Applications in Synthesis: Discussion of its role as a building block for designing functional molecules, with a particular focus on its potential application in the synthesis of complex structures like diarylheptanoids.

This article will adhere to a professional and authoritative tone, presenting detailed research findings supported by data tables. Any topics outside of this defined scope, such as dosage information or safety profiles, are explicitly excluded.

Research Findings

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values, such as boiling point and density, are often predicted through computational models based on the structure of analogous compounds. chemicalbook.com

| Property | Value |

| CAS Number | 17734-41-7 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₃H₁₇ClO sigmaaldrich.com |

| Molecular Weight | 224.73 g/mol riekemetals.com |

| Boiling Point | 352.6 ± 42.0 °C (Predicted) chemicalbook.com |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of benzene with 7-chloroheptanoyl chloride.

| Reactants | Catalyst | Reaction Type | Product |

| Benzene and 7-Chloroheptanoyl chloride | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | This compound |

Table 2: Primary synthesis route for this compound.

The mechanism for this reaction involves the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to generate the acylium ion. This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, this compound, along with the regeneration of the catalyst in the presence of a proton scavenger. byjus.com The reaction is typically heated to ensure completion. chemguide.co.uk

Propriétés

IUPAC Name |

7-chloro-1-phenylheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUIBNBWCOAMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395737 | |

| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17734-41-7 | |

| Record name | 7-CHLORO-1-OXO-1-PHENYLHEPTANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Chloro 1 Oxo 1 Phenylheptane and Analogues

Classical Approaches in the Synthesis of Alkyl Halide Ketones

Classical methods for synthesizing alkyl halide ketones remain fundamental in many research and industrial settings. These techniques, while sometimes lacking the precision of modern methods, offer robust and often scalable routes to the target compounds.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. byjus.comwikipedia.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). byjus.comiitk.ac.in For the synthesis of 7-Chloro-1-oxo-1-phenylheptane, this would involve the reaction of benzene (B151609) with 7-chloroheptanoyl chloride.

The mechanism proceeds through the formation of an acylium ion, which then attacks the aromatic ring. byjus.com A stoichiometric amount of the Lewis acid is generally required because the resulting ketone product forms a stable complex with the catalyst. wikipedia.org This complex is then hydrolyzed in a subsequent workup step to yield the final ketone. wikipedia.org While highly effective for many substrates, traditional Friedel-Crafts reactions can be limited by the harsh, acidic conditions which may not be compatible with sensitive functional groups. youtube.com

Table 1: Key Features of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Aromatic compound, Acyl halide/anhydride |

| Catalyst | Lewis acid (e.g., AlCl₃) |

| Key Intermediate | Acylium ion |

| Stoichiometry | Often requires stoichiometric amounts of catalyst |

| Advantages | Forms C-C bonds effectively, versatile for various ketones |

| Limitations | Harsh conditions, potential for side reactions |

Grignard Reagent-Mediated Synthetic Routes

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in the formation of carbon-carbon bonds. wikipedia.orgchemguide.co.uk The synthesis of ketones from Grignard reagents can be achieved by reacting them with an appropriate electrophile, such as an acyl chloride or an ester. chemguide.co.ukjst.go.jp To synthesize this compound using this method, one could envision the reaction of a phenylmagnesium halide with 7-chloroheptanoyl chloride.

However, a significant challenge in using Grignard reagents for the synthesis of halo-ketones is their high reactivity. The Grignard reagent can react with the ketone product it forms, leading to the formation of a tertiary alcohol. chemguide.co.uk To circumvent this, the reaction must be carefully controlled, often at low temperatures. An alternative approach involves the use of a less reactive organometallic reagent or a protected starting material.

Table 2: Grignard Reagent-Mediated Synthesis of Ketones

| Feature | Description |

| Grignard Reagent | R-Mg-X (e.g., Phenylmagnesium bromide) |

| Electrophile | Acyl chloride, Ester |

| Product | Ketone (can be further attacked to form tertiary alcohol) |

| Reaction Conditions | Anhydrous conditions, typically in ether solvents |

| Challenges | Over-reaction to form alcohols, incompatibility with acidic protons |

Ester Condensation and Subsequent Transformations

Ester condensations, such as the Claisen condensation, are classic methods for forming β-ketoesters. acs.org While not a direct route to this compound, this strategy can be adapted. For instance, a crossed-Claisen condensation between an appropriate ester and a phenyl ketone derivative could be envisioned, followed by subsequent chemical transformations. acs.org

A more relevant application of ester chemistry is the Darzens condensation, which involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. wikipedia.orgorganic-chemistry.orgmychemblog.com While this produces an epoxide, subsequent reactions can lead to ketone functionalities. The versatility of ester intermediates allows for a range of synthetic manipulations to achieve the desired halo-ketone structure.

Halogenation and Oxidation Pathways

Direct halogenation of a ketone at the α-position is a common method for producing α-haloketones. libretexts.org However, for a compound like this compound, where the halogen is at the terminal position of the alkyl chain, this approach is not directly applicable. Instead, a synthetic route would likely involve the halogenation of a precursor molecule. For example, starting with a ω-hydroxy ketone, the hydroxyl group could be converted to a chlorine atom using standard halogenating agents.

Alternatively, an oxidation pathway could be employed. One could start with a molecule containing a terminal alkene and a phenyl group. Oxidation of the alkene could be followed by functional group manipulations to install the ketone and the terminal chloride. The haloform reaction is a specific oxidation of methyl ketones that results in a carboxylic acid and a haloform, which is not directly applicable here but illustrates the principle of using oxidation in the synthesis of halogenated compounds. masterorganicchemistry.com More recent photochemical methods have also been developed for the synthesis of α-haloketones from styrene (B11656) derivatives using a photocatalyst and a halogen source like nickel chloride. chemistryviews.org

Advanced and Stereoselective Synthetic Methodologies

Modern synthetic chemistry has seen the development of highly selective and efficient methods, often relying on transition metal catalysis. These approaches offer significant advantages in terms of functional group tolerance and stereocontrol.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki coupling, for example, which typically couples an organoboron compound with an organohalide, has been adapted for the synthesis of ketones. researchgate.netacs.orgnih.gov A carbonylative Suzuki coupling can be employed, where carbon monoxide is inserted during the catalytic cycle to form a ketone. acs.org To synthesize this compound, this could involve the palladium-catalyzed coupling of an arylboronic acid (like phenylboronic acid) with a 7-chloroalkyl halide in the presence of carbon monoxide.

These reactions are known for their high functional group tolerance and mild reaction conditions, making them suitable for complex molecule synthesis. bohrium.com The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netacs.org

Table 3: Palladium-Catalyzed Carbonylative Cross-Coupling

| Feature | Description |

| Coupling Partners | Organoboron compound (e.g., Arylboronic acid), Organohalide |

| Carbon Source | Carbon monoxide (CO) |

| Catalyst | Palladium complex |

| Key Advantage | High functional group tolerance, mild conditions |

| Application | Synthesis of unsymmetrical ketones |

Asymmetric Synthesis Techniques for Structurally Related Compounds (e.g., Asymmetric Aldol (B89426) Reactions)

The creation of specific stereoisomers is a critical goal in modern organic synthesis, particularly for bioactive compounds. While direct asymmetric synthesis routes for this compound are not extensively documented in readily available literature, the principles for creating chiral molecules with similar structural motifs, such as chloroamines and other functionalized alkyl chains, are well-established.

One powerful strategy involves the asymmetric protonation of catalytically generated prochiral chloroenamines using chiral Brønsted acids. d-nb.info This method facilitates the simultaneous formation of a new carbon-nitrogen bond and a chlorine-substituted stereocenter. d-nb.info The utility of this approach is extended through the one-pot conversion of the resulting vicinal chloroamines into a diverse range of heterocycle-substituted aziridines by treatment with a base. d-nb.info

Another versatile approach employs recyclable chiral auxiliaries. For instance, a method developed for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid utilizes a chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated, and subsequent disassembly releases the target amino acid and allows for the recovery of the chiral ligand, making the process commercially viable. mdpi.com This type of stereo-controlled alkylation is conceptually applicable to building the chiral backbone of analogues of this compound.

Furthermore, asymmetric 1,3-dipolar cycloaddition reactions represent a key step in the multi-step synthesis of chiral piperazinylpropylisoxazoline analogues, which serve as ligands for dopamine (B1211576) receptors. nih.gov This highlights how cycloaddition strategies can be employed to construct complex chiral scaffolds. nih.gov

Photo-Cocatalyzed Dehydrogenative Cross-Coupling Methodologies

Recent advancements in synthetic chemistry have seen the rise of photoredox catalysis as a powerful tool for forming carbon-carbon bonds under mild conditions. These methods are particularly relevant for the synthesis of ketones and their derivatives.

Photo-cocatalyzed dehydrogenative cross-coupling (CDC) offers an efficient pathway for C-C bond formation by directly functionalizing C-H bonds, often avoiding the need for harsh stoichiometric oxidants. nih.gov A dual-catalytic system combining an iridium photoredox catalyst and a cobaloxime catalyst under blue light irradiation has been developed for the cross-dehydrogenative-coupling between (benzo-)thiazoles and amines. bohrium.com Similarly, a combination of photocatalysis with L-/D-proline catalysis enables the enantioselective oxidative cross-dehydrogenative coupling of acyclic benzylic secondary amines with simple ketones, producing β-amino carbonyl compounds in high yields and enantioselectivities. bohrium.com

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has become a cornerstone of modern synthetic methodology. princeton.edu This synergistic approach combines the bond-forming capability of transition metals with the electron- and energy-transfer processes of photocatalysis, enabling the use of simple starting materials. princeton.edu For example, a dual photo/cobalt-catalytic system has been designed for the synthesis of ketones from primary alcohols and alkenes. nih.gov This process involves the photo-mediated hydrogen atom transfer (HAT) from a primary alcohol to form a ketyl radical, which then adds to an alkene. Subsequent cobalt-catalyzed hydrogen transfer yields the desired ketone product. nih.gov

Heterogeneous photocatalysis provides a more sustainable approach. Gallium nitride (GaN), a non-toxic and recyclable photocatalyst, can be used with a simple photosensitizer like benzophenone (B1666685) to promote the generation of alkyl radicals from alkanes for use in Minisci-type alkylations under chemical oxidant-free conditions. nih.gov

| Catalyst System | Reactants | Product Type | Yield | Selectivity | Reference |

| Photocatalysis and L-/D-proline | Acyclic benzylic secondary amines and ketones | β-amino carbonyl compounds | Up to 86% | Up to 99% ee, >99:1 dr | bohrium.com |

| Photo-/Organo-Catalysis (Continuous Flow) | Glycine derivatives and cyclohexanone | Nonproteinogenic amino acids | Up to 91% | Up to 20:1 dr, up to 99% ee | acs.org |

| Dual Photo/Cobalt-Catalysis | Primary alcohols and alkenes | Ketones | High | High chemo- and regio-selectivity | nih.gov |

Radical Cycloaddition Approaches to Structurally Related Scaffolds

Radical reactions, particularly cycloadditions, are a powerful tool for constructing cyclic and complex molecular architectures. These methods can be initiated by light or electrochemical means and offer pathways to structures that are difficult to access through traditional thermal reactions. researchgate.neticm.edu.pl

Alkene radical cations, generated through anodic oxidation, are versatile intermediates for cycloaddition reactions. icm.edu.pl They can react with diazo compounds in a [2+1] cycloaddition to synthesize cyclopropanes or with styrene derivatives in a [2+2] cycloaddition to produce cyclobutanes. These electrochemical methods are notable for being green, metal- and catalyst-free, and scalable. icm.edu.pl

Photoredox catalysis can also be used to generate radical cations for cycloaddition. A novel "redox auxiliary" strategy involves incorporating an easily oxidized arylsulfide moiety into an alkene. nih.gov Upon visible light irradiation, a radical cation is formed, which then undergoes cycloaddition reactions. The sulfide (B99878) auxiliary can be subsequently removed, providing access to products not directly available through other photoredox methods. nih.gov The radical cation Diels-Alder cycloaddition of vinyl sulfides with a range of dienes proceeds efficiently under these photocatalytic conditions. nih.gov These strategies could be adapted to form cyclic precursors or analogues of phenylheptane structures.

Strategic Optimization of Synthetic Pathways for Yield and Selectivity

Optimizing a synthetic route to maximize product yield and control selectivity is a fundamental aspect of chemical synthesis. This involves the careful selection of reagents, catalysts, solvents, and reaction conditions.

In the synthesis of ketones, the keto-enol tautomeric equilibrium can be significantly influenced by the solvent, which in turn affects reaction outcomes. researchgate.net The choice of solvent can alter the dissociation of intramolecular and intermolecular hydrogen bonds in the enol tautomer, thereby shifting the equilibrium and influencing the reactivity and selectivity of subsequent transformations. researchgate.net

A practical example of optimization is seen in the asymmetric synthesis of a fluorinated amino acid. mdpi.com In this multi-step process, the alkylation step was optimized not by changing the core reagents, but by refining the workup procedure. A carefully controlled two-step addition of water to the reaction mixture after completion allowed for the selective precipitation of the major diastereomer with greater than 99% diastereomeric excess (de) and a high yield of 80.4%. mdpi.com

| Reaction Step | Optimization Strategy | Result | Reference |

| Alkylation of (S)-6 with ICH2CF3 | Controlled water addition during workup | Increased diastereomeric excess to >99% de; Yield of 80.4% | mdpi.com |

| Keto-Enol Equilibria | Solvent selection | Control over tautomeric equilibrium position | researchgate.net |

Challenges and Innovations in the Synthesis of Chloro-Keto Phenylheptane Derivatives

The synthesis of molecules like this compound, which contain multiple reactive functional groups, presents specific challenges. The presence of both a ketone and an alkyl chloride requires careful management of reaction conditions to avoid unwanted side reactions.

A significant challenge in organic synthesis is achieving selective functionalization. For instance, in the modification of chloro-sugar derivatives, the presence of multiple chloride and hydroxyl groups makes selective substitution difficult. researchgate.net The primary halides are particularly susceptible to nucleophilic substitution, and reactions must be designed to target the desired position. researchgate.net This mirrors the challenge in synthesizing chloro-keto derivatives, where the ketone's enolizable protons and the electrophilic carbonyl carbon offer alternative reaction pathways to the alkyl chloride.

A major innovation in overcoming the limitations of traditional synthesis is the development of new catalytic methods. Cross-dehydrogenative coupling (CDC) reactions, for example, are a powerful tool for C-C bond formation but have historically required harsh conditions and stoichiometric oxidants. nih.gov The innovation of dual photocatalytic systems, such as using gallium nitride with a ketone photosensitizer, allows these transformations to proceed under mild, oxidant-free conditions, representing a greener and more sustainable approach. nih.gov

Furthermore, the limitations of classical cross-coupling reactions, especially for forming bonds with sp3-hybridized carbons, have been a long-standing challenge. princeton.edu The advent of metallaphotoredox catalysis provides a groundbreaking solution by merging transition metal and photoredox catalysis to forge these difficult bonds, opening up new synthetic possibilities. princeton.edu Similarly, the use of electrochemistry provides a green alternative to hazardous and wasteful oxidants and reductants, driving reactions like radical cation cycloadditions under mild conditions without the need for catalysts. icm.edu.pl

Chemical Reactivity and Mechanistic Investigations of 7 Chloro 1 Oxo 1 Phenylheptane

Electrophilic and Nucleophilic Character of the Benzoyl and Chloroalkyl Moieties

The benzoyl group, consisting of a carbonyl group attached to a phenyl ring, primarily exhibits electrophilic character. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. allen.inmasterorganicchemistry.com The phenyl ring can further influence this reactivity through resonance and inductive effects. wikipedia.org While the benzoyl group itself is generally considered an electrophile, the benzoyl radical has been shown to have nucleophilic properties. researchgate.net

The interplay between the electrophilic ketone and the electrophilic/nucleophilic chloroalkyl endows 7-chloro-1-oxo-1-phenylheptane with a rich and varied chemical reactivity profile.

Named Reactions and Transformations Involving the this compound Scaffold

The dual functionality of this compound allows it to participate in a wide array of named reactions and chemical transformations. These reactions can selectively target either the alkyl halide or the ketone, or in some cases, involve both functional groups.

The terminal chlorine atom in this compound is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, while reaction with thiourea (B124793) can lead to the formation of a thiol. Elimination reactions, such as dehydrochlorination, can also occur, typically in the presence of a strong base, to yield an alkene.

The ketone functionality is a hub of reactivity, undergoing a variety of transformations.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reduction of β-hydroxy ketones to the corresponding anti-diols can be achieved with high diastereoselectivity using tetramethylammonium (B1211777) triacetoxyborohydride. researchgate.net

Oxidation: While the ketone itself is relatively resistant to oxidation, under forcing conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur.

Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles in addition reactions. For instance, Grignard reagents can add to the ketone to form a tertiary alcohol. Similarly, organolithium reagents can also participate in such additions.

The chloroalkyl functionality of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Kumada Coupling: This reaction involves the coupling of an organic halide with a Grignard reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound could react with an aryl or vinyl Grignard reagent in the presence of a suitable catalyst to form a new carbon-carbon bond at the terminal position of the heptane (B126788) chain. wikipedia.orgnih.gov

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. libretexts.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. libretexts.org

Hiyama Coupling: This palladium-catalyzed reaction couples an organic halide with an organosilicon compound. organic-chemistry.orgcore.ac.uk A key advantage of this method is the low toxicity and stability of the organosilicon reagents. organic-chemistry.orgumich.eduuwindsor.ca The reaction often requires an activating agent, such as a fluoride (B91410) ion or a base, to facilitate transmetalation. organic-chemistry.orgcore.ac.uk

Suzuki Coupling: While not directly applicable to the alkyl chloride, the corresponding alkyl borane (B79455) derivative of this compound could participate in a Suzuki coupling with an aryl or vinyl halide. This highlights the potential for functional group interconversion to enable a wider range of coupling reactions.

These cross-coupling reactions provide a versatile platform for elaborating the structure of this compound, allowing for the introduction of various organic fragments.

The ketone functionality can also undergo rearrangement reactions, leading to significant structural modifications.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com The reaction proceeds via the migration of a group from the ketone to an adjacent oxygen atom. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. organic-chemistry.org For this compound, the phenyl group would preferentially migrate over the alkyl chain, yielding 7-chloroheptyl benzoate.

Schmidt Rearrangement: The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst to form an amide. This reaction provides a route to insert a nitrogen atom into the carbon framework.

The carbonyl group of this compound can participate in various condensation reactions, which are crucial for forming larger molecules. These reactions typically involve the formation of an enolate intermediate. For example, in an aldol (B89426) condensation, the enolate of this compound could react with another carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. Similarly, Claisen condensation with an ester would yield a β-dicarbonyl compound. These reactions are fundamental in synthetic organic chemistry for constructing complex carbon skeletons.

Interactive Data Table of Reactions

| Reaction Type | Functional Group Involved | Reagents | Product Type |

| Nucleophilic Substitution | Chloroalkyl | NaN₃, Thiourea | Azide, Thiol |

| Reduction | Ketone | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Baeyer-Villiger Oxidation | Ketone | m-CPBA, H₂O₂ | Ester |

| Kumada Coupling | Chloroalkyl | Grignard Reagent, Ni/Pd catalyst | Coupled Alkane |

| Hiyama Coupling | Chloroalkyl | Organosilane, Pd catalyst | Coupled Alkane |

| Stille Coupling | Chloroalkyl | Organostannane, Pd catalyst | Coupled Alkane |

| Aldol Condensation | Ketone (as enolate) | Carbonyl Compound, Base/Acid | β-Hydroxy Ketone |

Elucidation of Reaction Mechanisms Through Isotopic Labeling Studies

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of isotopic labeling are a cornerstone of mechanistic chemistry and can be hypothetically applied to understand its reactions. Isotopic labeling involves the replacement of an atom in a reactant with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C, or ¹H with ²H, deuterium) to trace the fate of that atom through a chemical transformation.

One of the primary synthetic routes to this compound is the Friedel-Crafts acylation of benzene (B151609) with 7-chloroheptanoyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). mdpi.com Isotopic labeling could provide significant insights into the mechanism of this reaction.

Hypothetical Isotopic Labeling Study for the Friedel-Crafts Acylation:

To elucidate the mechanism, one could synthesize 7-chloroheptanoyl chloride with a ¹³C label at the carbonyl carbon (C-1).

Objective: To determine if the acylium ion (R-C≡O⁺) is a true intermediate and to track the integrity of the heptanoyl chain during the reaction.

Experimental Design:

Synthesize 7-chloro-[1-¹³C]heptanoyl chloride.

React the labeled acyl chloride with benzene in the presence of AlCl₃.

Analyze the resulting this compound using ¹³C NMR and mass spectrometry.

Expected Outcomes and Interpretations:

If the ¹³C label is exclusively found at the carbonyl carbon of the product, it would support a direct acylation mechanism without rearrangement of the acyl group.

The detection of any scrambling of the ¹³C label to other positions in the heptanoyl chain (highly unlikely in acylation but possible in alkylation) would indicate a more complex mechanism involving rearrangements.

A similar approach using deuterium (B1214612) labeling on the benzene ring could be employed to study the kinetic isotope effect, providing information on whether the C-H bond breaking step is rate-determining.

Interactive Data Table: Hypothetical Isotopic Labeling Experiment

| Labeled Reactant | Position of Label | Analytical Technique | Expected Result for Direct Acylation | Mechanistic Insight |

| 7-chloro-[1-¹³C]heptanoyl chloride | Carbonyl Carbon | ¹³C NMR, Mass Spectrometry | ¹³C label at carbonyl carbon of product | Confirms direct acylium ion attack |

| [²H₆]Benzene | Aromatic Protons | Kinetic Analysis | Small or no kinetic isotope effect | Suggests C-H bond breaking is not the rate-determining step |

Analysis of Stability and Degradation Pathways under Varied Conditions

The stability of this compound is a critical factor in its handling, storage, and potential environmental fate. Its degradation can be influenced by conditions such as pH, temperature, and exposure to light.

Hydrolytic Stability:

Thermal Stability:

At elevated temperatures, this compound can undergo degradation. One potential pathway is dehydrochlorination, an elimination reaction favored by heat, especially in the presence of a base. This would lead to the formation of 1-phenylhept-6-en-1-one (B11953006) and hydrochloric acid. The presence of the ketone group could also influence thermal degradation pathways, potentially leading to cleavage of the alkyl chain.

Photochemical Stability:

Aromatic ketones are known to be photochemically active. bldpharm.com Upon absorption of UV light, the carbonyl group can be excited to a triplet state. This excited state can then participate in various photochemical reactions. For this compound, this could lead to a number of degradation pathways, including:

Photoreduction: In the presence of a hydrogen donor, the ketone could be reduced to the corresponding alcohol, 7-chloro-1-phenylheptan-1-ol.

Norrish Type I Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain, leading to the formation of a benzoyl radical and a 6-chlorohexyl radical. These radicals can then undergo further reactions.

Norrish Type II Reaction: Intramolecular hydrogen abstraction from the γ-carbon of the alkyl chain by the excited carbonyl group, followed by cleavage to yield acetophenone (B1666503) and 1-chloro-pent-1-ene.

Microbial Degradation:

Studies on the microbial degradation of phenylalkanes suggest that microorganisms can metabolize such compounds. researchgate.net The degradation of this compound in a biological system could be initiated by oxidation of the alkyl chain, potentially leading to the formation of various carboxylic acids. For instance, the yeast Candida maltosa has been shown to degrade phenylheptane to benzoic acid. researchgate.net The presence of the chlorine atom might affect the rate and pathway of microbial degradation.

Interactive Data Table: Potential Degradation of this compound

| Condition | Potential Degradation Pathway | Major Degradation Product(s) |

| High pH (Basic Hydrolysis) | Nucleophilic Substitution (SN2) | 7-hydroxy-1-oxo-1-phenylheptane |

| High Temperature | Elimination (Dehydrochlorination) | 1-phenylhept-6-en-1-one |

| UV Light Exposure | Photoreduction | 7-chloro-1-phenylheptan-1-ol |

| UV Light Exposure | Norrish Type II Reaction | Acetophenone, 1-chloro-pent-1-ene |

| Microbial Action | Oxidation of Alkyl Chain | Benzoic acid and chlorinated fatty acids |

Advanced Spectroscopic and Structural Characterization of 7 Chloro 1 Oxo 1 Phenylheptane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily 1H (proton) and 13C, a detailed map of the atomic connectivity can be constructed.

1H NMR Spectroscopy: The proton NMR spectrum of 7-Chloro-1-oxo-1-phenylheptane is anticipated to show distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring are expected to appear in the downfield region (δ 7.4-8.0 ppm). The protons on the carbon adjacent to the carbonyl group (C2) would resonate at approximately δ 2.9-3.0 ppm as a triplet, due to coupling with the neighboring methylene (B1212753) protons. docbrown.info The methylene protons attached to the carbon bearing the chlorine atom (C7) are predicted to be the most downfield of the aliphatic signals, appearing around δ 3.5 ppm, also as a triplet. chemicalbook.com The remaining methylene groups (C3, C4, C5, C6) would produce overlapping multiplets in the upfield region (δ 1.3-1.8 ppm). docbrown.info

13C NMR Spectroscopy: The 13C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically around δ 200 ppm. The aromatic carbons of the phenyl ring would appear in the δ 128-137 ppm range. The carbon bonded to the chlorine atom (C7) is predicted to be around δ 45 ppm, while the carbon adjacent to the carbonyl group (C2) would be at approximately δ 38 ppm. The other aliphatic carbons (C3, C4, C5, C6) would resonate in the δ 24-32 ppm range. chemicalbook.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent protons (e.g., H2 with H3, H6 with H7), confirming the sequence of the heptane (B126788) chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the 13C spectrum.

Table 1: Predicted 1H NMR Data for this compound (in CDCl3)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-ortho (Phenyl) | ~7.95 | Doublet |

| H-meta (Phenyl) | ~7.45 | Triplet |

| H-para (Phenyl) | ~7.55 | Triplet |

| H2 (-CH2CO-) | ~2.95 | Triplet |

| H7 (-CH2Cl) | ~3.53 | Triplet |

| H3, H4, H5, H6 | ~1.3-1.8 | Multiplet |

Table 2: Predicted 13C NMR Data for this compound (in CDCl3)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~200.0 |

| C-ipso (Phenyl) | ~137.0 |

| C-para (Phenyl) | ~133.0 |

| C-ortho (Phenyl) | ~128.6 |

| C-meta (Phenyl) | ~128.0 |

| C7 (-CH2Cl) | ~45.1 |

| C2 (-CH2CO-) | ~38.6 |

| C6 | ~32.5 |

| C3 | ~28.7 |

| C5 | ~26.7 |

| C4 | ~24.0 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

Molecular Formula Determination: For this compound (C₁₃H₁₇ClO), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition. The calculated monoisotopic mass is 224.0968 u. guidechem.com A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) at m/z 226, which is approximately one-third the intensity of the molecular ion peak (M+) at m/z 224, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Fragmentation Pattern Analysis: In Electron Ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of this compound is dominated by cleavage adjacent to the carbonyl group (alpha-cleavage). libretexts.org

Benzoyl Cation: The most prominent fragmentation is the cleavage of the C1-C2 bond, leading to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is often the base peak in the spectrum.

Loss of Phenyl: Cleavage of the bond between the phenyl group and the carbonyl carbon results in a fragment corresponding to the loss of a phenyl radical (C₆H₅•), producing an acylium ion at m/z 147 ([O=C(CH₂)₆Cl]⁺).

Alkyl Chain Fragmentation: The aliphatic chain can undergo further fragmentation, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Loss of Chlorine: The loss of a chlorine radical from the molecular ion can produce a peak at m/z 189.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 224/226 | Molecular Ion [M]⁺ | [C₁₃H₁₇ClO]⁺ |

| 189 | [M - Cl]⁺ | [C₁₃H₁₇O]⁺ |

| 147/149 | [M - C₆H₅]⁺ | [C₇H₁₂ClO]⁺ |

| 120 | [C₆H₅COCH₃]⁺ (from McLafferty rearrangement) | [C₈H₈O]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

For this compound, the key functional groups are the aryl ketone, the long aliphatic chain, and the terminal alkyl chloride.

Carbonyl Group (C=O): A very strong and sharp absorption band is expected in the IR spectrum around 1685 cm⁻¹ due to the C=O stretching vibration of the aryl ketone. This is a characteristic peak for ketones conjugated with an aromatic ring.

Aromatic Ring (C=C and C-H): The phenyl group will give rise to several bands. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aliphatic Chain (C-H): The heptane chain will show strong C-H stretching absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹). CH₂ bending (scissoring) vibrations are expected around 1465 cm⁻¹.

Chloroalkane (C-Cl): The C-Cl stretching vibration will produce a band in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. nih.gov

The Raman spectrum would provide complementary information, often showing strong signals for the symmetric non-polar bonds, such as the aromatic C=C stretches. researchgate.net

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic |

| ~1685 | C=O Stretch | Aryl Ketone |

| 1600-1450 | C=C Stretch | Aromatic |

| ~1465 | C-H Bend | Aliphatic (CH₂) |

| 800-600 | C-Cl Stretch | Alkyl Halide |

X-ray Crystallography for Definitive Solid-State Structure and Conformation Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice.

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported. If such data were available, it would provide definitive information on:

Molecular Conformation: The analysis would reveal the dihedral angles along the flexible heptane chain and the rotational orientation of the phenyl group relative to the carbonyl group. This would clarify whether the alkyl chain adopts a linear, extended conformation or a more folded arrangement in the solid state.

Intermolecular Interactions: It would identify any significant non-covalent interactions, such as C-H···O or C-H···Cl hydrogen bonds, or π-stacking between phenyl rings, which govern the crystal packing arrangement.

Bond Parameters: Precise bond lengths and angles for the entire molecule would be determined, allowing for comparison with theoretical models and related structures.

In the absence of experimental crystallographic data, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to predict the lowest energy conformation of the molecule in the gas phase.

Computational Chemistry and Theoretical Studies of 7 Chloro 1 Oxo 1 Phenylheptane

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed description of a molecule's electronic structure and its preferred three-dimensional arrangement. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for a molecule of this size. sfu.canih.gov

DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to solve for the electron density of the system. ub.eduresearchgate.net From this, various electronic properties can be derived. For instance, calculations could reveal the partial atomic charges on each atom, showing how the electronegative oxygen and chlorine atoms pull electron density from the carbon and hydrogen atoms. This charge distribution is crucial for understanding the molecule's polarity and its potential interaction sites.

While specific DFT data for 7-Chloro-1-oxo-1-phenylheptane is not published, studies on related molecules like 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone have successfully used DFT to confirm molecular structures and analyze properties. niscpr.res.in Similarly, DFT has been used to predict partition coefficients for the closely related 1-phenylheptan-1-one, demonstrating the utility of these methods for understanding the physicochemical properties of such ketones. researchgate.netub.edu

A theoretical geometry optimization of this compound would likely show a planar phenyl ring and carbonyl group, with the flexible heptyl chain adopting a low-energy, staggered conformation to minimize steric hindrance. The resulting optimized geometry is the foundation for all further computational analyses.

Molecular Orbital Analysis (e.g., HOMO/LUMO Energies) and Derived Chemical Reactivity Descriptors

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, a HOMO-LUMO analysis would likely reveal:

The HOMO is probably localized on the phenyl ring and the oxygen atom of the carbonyl group, as these regions contain pi (π) electrons and lone pairs, which are typically higher in energy. youtube.com

The LUMO is likely centered on the carbonyl carbon and the phenyl ring, corresponding to the π* antibonding orbital of the C=O bond and the ring system, which can accept electron density.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; measures the ease of modifying the electron cloud. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of electrophilic character. |

This table presents global reactivity descriptors derived from HOMO and LUMO energies, which are standard outputs of quantum chemical calculations.

While no specific HOMO-LUMO data exists for this compound, studies on other chlorophenyl compounds and ketones use these descriptors to predict reactive sites and stability. mdpi.combohrium.com For example, the molecular electrostatic potential (MEP) map, another output of quantum calculations, would visually complement this data by showing electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, highlighting the nucleophilic oxygen and the electrophilic carbonyl carbon.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is particularly important for this compound due to its long, flexible alkyl chain. The molecule can exist in numerous spatial arrangements (conformers) resulting from rotation around its single bonds. These different conformers can have different energies and, consequently, different populations at a given temperature.

A computational conformational analysis would involve systematically rotating the key dihedral angles along the heptane (B126788) chain and calculating the energy of each resulting structure. This maps out the potential energy surface (PES) of the molecule, identifying low-energy (stable) and high-energy (unstable) conformations.

Key rotational bonds to investigate would be:

The bond between the carbonyl carbon and the first carbon of the alkyl chain (C1-C2).

The successive C-C bonds along the flexible chain.

Studies on similar long-chain molecules and phenyl ketones show that extended, anti-periplanar (staggered) conformations are generally favored to minimize steric strain. researchgate.netsciforum.net However, for this compound, weak intramolecular interactions, such as a possible interaction between the terminal chlorine and the phenyl ring in a folded conformation, might lead to other stable conformers. Theoretical calculations on benzophenone (B1666685) derivatives have shown that the phenyl rings are twisted relative to the carbonyl group plane to minimize steric hindrance, a feature that would also be expected here. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations typically model a single molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or an organic solvent. MD simulations model the movements of atoms and molecules over time based on a classical mechanical "force field." researchgate.net

An MD simulation of this compound would involve placing one or more molecules in a simulation box filled with explicit solvent molecules. The simulation would then calculate the forces on each atom and update its position and velocity over many small time steps, generating a trajectory of the system's evolution.

MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange around the solute. Water molecules would likely form hydrogen bonds with the carbonyl oxygen, while the hydrophobic phenyl ring and alkyl chain would be surrounded by a more ordered water shell.

Conformational Dynamics: How the molecule's shape changes over time in solution. The flexible alkyl chain would be observed to continuously fluctuate between different conformations.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated.

Intermolecular Interactions: If multiple solute molecules are present, MD can model how they aggregate and interact with each other.

Force fields for haloalkanes and ketones are well-developed, allowing for reliable simulations of this system. nih.gov Studies on the molecular dynamics of haloalkanes have explored their adsorption and mobility on surfaces, while simulations of ketones in solution have provided insight into their conformational preferences and interactions. aip.org

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis for Crystal Packing Interactions)

Should this compound be crystallized, Hirshfeld surface analysis provides a unique method for visualizing and quantifying the intermolecular interactions that hold the crystal lattice together. mdpi.com This analysis partitions the space in a crystal into regions where the electron density of a given molecule dominates.

The Hirshfeld surface is mapped with various properties to highlight key interactions:

dnorm: A normalized contact distance that simultaneously shows atoms with shorter-than-van-der-Waals-radii contacts (red spots, indicating close interactions like hydrogen bonds) and longer contacts (blue spots).

Shape Index: Identifies complementary hollows and bumps on the surface, which are characteristic of π-π stacking interactions between phenyl rings.

Curvedness: Distinguishes flat surface patches, also indicative of planar stacking, from areas of high curvature.

From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, Cl···H) to the total surface area can be precisely calculated. iucr.orgresearchgate.net

For this compound, a Hirshfeld analysis would likely reveal:

A high percentage of H···H contacts , typical for molecules with many hydrogen atoms. mdpi.com

O···H contacts , representing C-H···O hydrogen bonds between the carbonyl oxygen of one molecule and hydrogen atoms of neighboring molecules.

Cl···H contacts , indicating weak hydrogen bonds involving the terminal chlorine atom.

C···C or C···H contacts , which could signify π-π or C-H···π stacking interactions involving the phenyl rings.

Applications in Advanced Organic Synthesis Beyond Medicinal Chemistry

Utilization as a Versatile Building Block in the Construction of Complex Organic Molecules

The structural features of 7-Chloro-1-oxo-1-phenylheptane make it a highly adaptable building block for the synthesis of more complex molecular architectures. The presence of two distinct reactive sites—the terminal chlorine atom and the carbonyl group—allows for sequential and selective transformations, providing a strategic advantage in multi-step syntheses.

The terminal chloro group is a versatile handle for introducing a variety of functional groups via nucleophilic substitution reactions. This allows the seven-carbon chain to be coupled with amines, thiols, azides, or cyanides, thereby elongating and functionalizing the molecule. Furthermore, the ketone moiety can participate in a wide array of classic and modern organic reactions. It can be reduced to a secondary alcohol, undergo Wittig-type olefination, or act as an electrophile in aldol (B89426) and similar condensation reactions.

A particularly powerful application of ω-haloalkyl ketones like this compound is in the synthesis of heterocyclic compounds, which are core structures in many areas of chemistry. nih.govresearchgate.net The intramolecular reaction between the terminal chloro group (or a derivative) and a nucleophile generated at or near the ketone can lead to the formation of various ring systems. For example, conversion of the ketone to an oxime followed by cyclization could yield large-ring nitrogen-containing heterocycles. Similarly, reactions involving external reagents can engage both functional groups to construct complex ring systems. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridazines or other diazines after initial condensation with the ketone and subsequent intramolecular alkylation.

Haloalkyl ketones are recognized as valuable precursors for creating diverse N-heterocycles, including piperazines and morpholines. organic-chemistry.org A notable strategy involves the domino dehydrochlorination/Heck reaction sequence, where a base first eliminates HCl from the chloroalkyl ketone to form an enone in situ. This transient intermediate can then be coupled with an aryl halide in a palladium-catalyzed Heck reaction, providing a streamlined route to chalcone (B49325) derivatives. researchgate.net This approach avoids the isolation of potentially unstable enone intermediates and enhances reaction efficiency.

The table below illustrates the potential of haloalkyl ketones as precursors to various complex molecular structures.

| Precursor Type | Reagent/Reaction Type | Resulting Molecular Structure |

| ω-Haloalkyl Ketone | Hydrazine/Substituted Hydrazines | Pyridazines, Diazepines |

| ω-Haloalkyl Ketone | Ammonia/Primary Amines | Cyclic Imines, Azepanes |

| ω-Haloalkyl Ketone | Domino Dehydrochlorination/Heck | Chalcones, Diaryl Propenones |

| ω-Haloalkyl Ketone | Intramolecular Condensation | Fused Bicyclic Systems |

| ω-Haloalkyl Ketone | Reaction with o-phenylenediamine | Benzodiazepine derivatives |

The specific chain length of this compound makes it particularly suitable for the synthesis of seven- and eight-membered rings, structures that are often challenging to prepare due to unfavorable ring strain and entropic factors.

Potential in Catalyst Development and Ligand Design for Specialized Reactions

While not extensively documented as a catalyst or ligand itself, the structure of this compound offers significant untapped potential for the rational design of novel catalytic systems and specialized ligands. Its distinct functional domains can be strategically modified to create molecules that can coordinate with metal centers and influence the selectivity and activity of chemical transformations.

The design of effective ligands is crucial for the advancement of transition-metal catalysis. Aryl ketones and their derivatives are frequently involved in ligand-enabled, palladium-catalyzed cross-coupling reactions. chemrxiv.orgresearchgate.net The phenyl group of this compound could be functionalized with coordinating groups such as phosphines, amines, or N-heterocycles. The ketone itself can be converted into a hydroxyl group, which can act as a hemilabile coordinating site. The long alkyl chain provides a flexible backbone, allowing the ligand to adopt various conformations to stabilize a metal center.

Furthermore, the terminal chloro group provides a key site for immobilization. The molecule could be grafted onto a solid support, such as a polymer resin or silica (B1680970) gel, to create a heterogeneous catalyst. rsc.org Such catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture and recycled, reducing cost and waste. For example, a phosphine-functionalized derivative of this compound could be attached to a polymer backbone to create a solid-supported ligand for palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

The table below outlines hypothetical modifications to this compound to transform it into a potential ligand.

| Modification Site | Chemical Transformation | Potential Ligand Type/Application |

| Phenyl Ring | Ortho-lithiation and reaction with Ph₂PCl | Bidentate P,O-ligand (phosphine-ketone) |

| Ketone Carbonyl | Reduction to hydroxyl group | Chiral alcohol for asymmetric catalysis |

| Ketone Carbonyl | Conversion to an imine with a chiral amine | Chiral Schiff base (P,N or N,N) ligand |

| Terminal Chlorine | Substitution with diphenylphosphine | Monodentate phosphine (B1218219) with a long, flexible tail |

| Terminal Chlorine | Substitution with an amine or thiol | Anchor for immobilization on a solid support |

These examples highlight the molecule's versatility as a scaffold for developing new catalytic tools tailored for specific synthetic challenges, including asymmetric synthesis where chiral modifications could induce high levels of stereocontrol.

Exploratory Applications in Materials Science (e.g., Functional Organic Materials)

The unique combination of a rigid aromatic headgroup, a flexible aliphatic spacer, and a reactive terminal group makes this compound an interesting candidate for the synthesis of functional organic materials. Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures such as polymers, metal-organic frameworks (MOFs), and liquid crystals. bldpharm.com

In polymer chemistry, this compound could serve as a monomer or a functionalizing agent. For instance, it could undergo polycondensation reactions. The chloro-terminus could react with a difunctional nucleophile (e.g., a diol or diamine) while the ketone could be used to cross-link polymer chains or be modified post-polymerization to introduce specific functionalities. The resulting polymers would feature a phenyl ketone moiety pendant to the main chain, which could be used to tune the material's optical or electronic properties.

The structure of this compound is also reminiscent of molecules used to form liquid crystals, which typically consist of a rigid core (the phenyl group) and a flexible tail (the heptyl chain). By modifying the terminal group and potentially elongating the rigid core, it could be a precursor to materials with specific mesophases.

In the realm of MOFs, which are porous materials constructed from metal nodes and organic linkers, derivatives of this compound could be envisioned as functional linkers. researchgate.net For example, the phenyl ring could be converted to a dicarboxylic acid, a common binding group for MOF synthesis. The long chloroalkyl chain would then decorate the pores of the MOF, offering a reactive site for post-synthetic modification. This would allow for the covalent anchoring of catalysts, sensing molecules, or other functional groups within the MOF's channels, creating highly sophisticated and task-specific materials.

The table below summarizes potential applications in materials science.

| Material Class | Role of this compound | Potential Functionality |

| Functional Polymers | Monomer in polycondensation or addition polymerization | Polymers with tunable refractive index or thermal properties |

| Liquid Crystals | Precursor to mesogenic molecules | Materials for display technologies or sensors |

| Metal-Organic Frameworks (MOFs) | Precursor for a functionalized organic linker | Porous materials for catalysis, gas storage, or separation |

| Self-Assembled Monolayers | Surface modification agent for metals or oxides | Altering surface wettability, corrosion resistance, or biocompatibility |

These exploratory applications underscore the compound's potential to contribute to the development of new advanced materials with tailored properties.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Understanding of 7-Chloro-1-oxo-1-phenylheptane

This compound is a well-characterized compound with the chemical formula C₁₃H₁₇ClO. Its structure features a phenyl group attached to a heptanone backbone, with a chlorine atom at the terminal (7th) position of the alkyl chain.

Synthesis and Characterization:

The primary and most well-established method for the synthesis of this compound is the Friedel-Crafts acylation . shout.educationyoutube.combyjus.comlibretexts.org This classic electrophilic aromatic substitution reaction involves the reaction of benzene (B151609) with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). shout.educationyoutube.combyjus.com An alternative synthetic approach involves the C-C bond cleavage of tert-cycloalkanols. mdpi.com

Detailed spectroscopic data for this compound has been reported, providing a solid basis for its identification and characterization.

Table 1: Spectroscopic Data for this compound mdpi.com

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.97–7.95 (m, 2H), 7.58–7.54 (m, 1H), 7.48–7.44 (m, 2H), 3.54 (t, J = 6.8 Hz, 2H), 2.98 (t, J = 7.2 Hz, 2H), 1.82–1.75 (m, 4H), 1.50–1.42 (m, 4H) |

| ¹³C{¹H} NMR (100 MHz, CDCl₃) | δ 200.3, 137.0, 132.9, 128.6, 128.0, 45.0, 38.4, 32.4, 28.5, 26.7, 24.0 |

Physical Properties:

The known physical properties of the compound are summarized below.

Table 2: Physical Properties of this compound chemicalbook.com

| Property | Value |

| Melting Point | 34-35 °C |

| Boiling Point | 147-148 °C (at 1.5 Torr) |

| Molecular Weight | 224.73 g/mol |

Currently, this compound is primarily recognized as a chemical intermediate. Its bifunctional nature, possessing both a ketone and a terminal alkyl chloride, makes it a versatile building block for the synthesis of more complex molecules.

Identification of Unexplored Reactivity and Opportunities for Novel Transformations

The reactivity of this compound has not been extensively studied, presenting significant opportunities for exploration. Based on the known reactivity of α-haloketones and long-chain haloalkanes, several avenues for novel transformations can be envisioned. wikipedia.orgnih.gov

The terminal chloro group is a prime site for nucleophilic substitution reactions . This could allow for the introduction of a wide array of functional groups, such as azides, cyanides, thiols, and amines, leading to a diverse library of derivatives. Furthermore, intramolecular cyclization reactions could be explored. For instance, treatment with a base could potentially lead to the formation of a cyclopropyl (B3062369) ketone via a Favorskii-type rearrangement , a reaction known for α-haloketones. wikipedia.org Another possibility is an intramolecular cyclization to form macrocyclic structures, a transformation that has been observed with other long-chain halo-keto acids. researchgate.net

The ketone functionality also offers a rich platform for chemical modification. It can undergo reduction to the corresponding alcohol, which can then be further functionalized. Aldol (B89426) condensation reactions could be employed to extend the carbon chain and introduce further complexity. The reactivity of the α-protons to the ketone could also be exploited for enolate chemistry.

Strategies for Rational Design of Next-Generation Analogues with Enhanced Bioactivity or Specific Functions

The phenylheptane scaffold is present in some biologically active molecules, suggesting that derivatives of this compound could exhibit interesting biological properties. researchgate.netresearchgate.net The concept of "privileged scaffolds" in medicinal chemistry, where certain molecular frameworks are found to be versatile binders to multiple biological targets, provides a strong rationale for exploring the bioactivity of analogues derived from this compound. nih.govnih.gov

Strategies for the rational design of next-generation analogues could focus on:

Modification of the Terminal Chlorine: Replacing the chlorine with various nitrogen-containing heterocycles, amides, or sulfonamides could lead to compounds with potential applications as enzyme inhibitors or receptor ligands. For instance, derivatives of 7-chloroquinoline (B30040) have shown antimicrobial, antimalarial, and anticancer activities. semanticscholar.org

Aromatic Ring Substitution: Introducing different substituents (e.g., hydroxyl, methoxy, trifluoromethyl) on the phenyl ring can significantly alter the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.

Chain Modification: Altering the length of the heptane (B126788) chain or introducing unsaturation or other functional groups along the chain could modulate the lipophilicity and conformational flexibility of the molecule, which are critical parameters for bioactivity. For example, some diarylheptanoids with modified chains have shown anti-inflammatory and antiemetic properties. researchgate.net

Emerging Methodologies for Advanced Synthesis and Comprehensive Characterization

While Friedel-Crafts acylation is a robust method, emerging synthetic methodologies could offer more efficient, sustainable, and versatile routes to this compound and its analogues.

Recent advances in photoredox and nickel catalysis have enabled the direct synthesis of highly functionalized ketones from carboxylic acids and organohalides, bypassing the need for activated carbonyl intermediates. nih.gov Electrochemical methods are also gaining prominence for the synthesis of functionalized ketones through ring-opening of cycloalkanols under mild conditions. acs.org These modern techniques could provide more atom-economical and environmentally friendly pathways.

For comprehensive characterization, advanced analytical techniques beyond standard NMR and mass spectrometry could be employed. Techniques such as X-ray crystallography would provide definitive structural information and insights into the solid-state packing of the molecule and its derivatives. Computational modeling and density functional theory (DFT) calculations could be used to predict reactivity, spectroscopic properties, and potential intermolecular interactions, guiding synthetic efforts and the design of new analogues.

Broader Scientific Impact and Prospective Contributions to Chemical Sciences

Research focused on this compound and its derivatives has the potential to make significant contributions to various areas of chemical science. The exploration of its unexplored reactivity can lead to the discovery of novel chemical transformations and synthetic methodologies.

The development of a library of derivatives based on this scaffold could lead to the identification of new bioactive molecules with potential applications in medicine and agriculture. mdpi.com This aligns with the broader goal of expanding chemical space and discovering new "privileged structures" for drug discovery. nih.govdtu.dk

Furthermore, the synthesis and study of functionalized long-chain molecules like this compound can contribute to a deeper understanding of structure-property relationships, including how the interplay of different functional groups influences reactivity, conformation, and biological activity. This knowledge is fundamental to the rational design of new materials and functional molecules.

Q & A

What are the common synthetic routes for 7-Chloro-1-oxo-1-phenylheptane, and how can reaction conditions be optimized for higher yields?

Category: Basic

Methodological Answer:

The synthesis of this compound typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Acylation: Reacting phenylacetyl chloride with a chloroalkane precursor in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Yield optimization depends on solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios of the catalyst .

- Nucleophilic Substitution: Using a ketone intermediate (e.g., 1-phenylheptan-1-one) with chlorinating agents (e.g., SOCl₂ or PCl₅). Excess chlorinating agents and inert atmospheres (N₂/Ar) reduce hydrolysis by-products .

Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity and purity .

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Category: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations and transition state modeling are used to:

- Evaluate Electron Density Maps: Identify electrophilic centers (e.g., carbonyl carbon) prone to nucleophilic attack.

- Simulate Reaction Pathways: Compare activation energies for SN1 vs. SN2 mechanisms under varying solvents (e.g., polar aprotic vs. protic) .

Software like Gaussian or ORCA can model solvent effects using implicit solvation models (e.g., PCM). Validation involves correlating computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

What spectroscopic techniques resolve contradictions in characterizing this compound’s structure?

Category: Basic

Methodological Answer:

Contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) require cross-validation:

- NMR: Use 2D techniques (HSQC, HMBC) to confirm connectivity between the chloroalkyl chain and phenyl group. Deuterated solvents (CDCl₃) and relaxation agents (Cr(acac)₃) enhance signal resolution .

- Mass Spectrometry (HRMS): Compare observed molecular ion ([M+H]⁺) with theoretical m/z values to rule out impurities .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing effects .

What strategies elucidate degradation pathways of this compound under varying pH conditions?

Category: Advanced

Methodological Answer:

Degradation studies involve:

- Forced Degradation: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at elevated temperatures (40–60°C). Monitor via LC-MS to identify breakdown products (e.g., hydrolyzed ketones or chlorinated by-products) .

- Kinetic Modeling: Use pseudo-first-order kinetics to calculate half-lives (t₁/₂) and activation energies (Arrhenius plots). Compare degradation rates in buffered vs. unbuffered systems .

- Isotopic Labeling: Introduce ¹³C or ²H at reactive sites (e.g., carbonyl group) to trace bond cleavage pathways .

What safety protocols mitigate risks when handling reactive intermediates during synthesis?

Category: Basic

Methodological Answer:

Critical precautions include:

- Ventilation: Use fume hoods to prevent inhalation of chlorinated vapors (e.g., SOCl₂) .

- Personal Protective Equipment (PPE): Acid-resistant gloves (nitrile), splash goggles, and flame-retardant lab coats .

- Spill Management: Neutralize acid chlorides with sodium bicarbonate before disposal. Store in grounded, sealed containers away from ignition sources .

How do solvent environments influence reaction kinetics in cross-coupling reactions involving this compound?

Category: Advanced

Methodological Answer:

Solvent polarity (measured by dielectric constant, ε) and proticity affect transition state stabilization:

- Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity of reactants, accelerating SN2 mechanisms. Conduct kinetic studies using stopped-flow spectrometry to measure rate constants (k) .

- Protic Solvents (MeOH, H₂O): Stabilize carbocation intermediates in SN1 pathways. Compare Hammett substituent constants (σ⁺) to correlate solvent effects with reaction rates .

Microscale parallel reactors (e.g., ChemSpeed) enable high-throughput screening of solvent combinations .